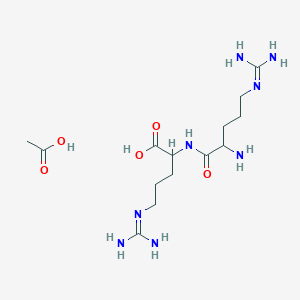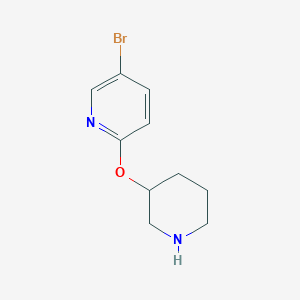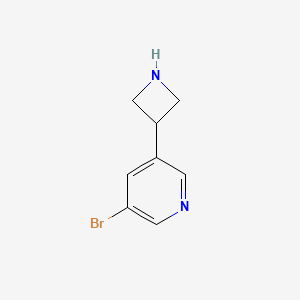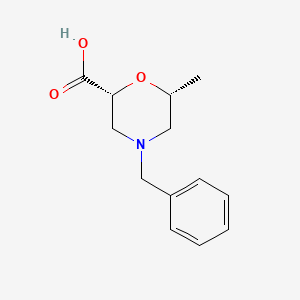
H-DL-Arg-DL-Arg-OH.CH3CO2H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-DL-Arg-DL-Arg-OH.CH3CO2H is a synthetic peptide consisting of two arginine residues Arginine is an amino acid that plays a crucial role in various biological processes, including protein synthesis, wound healing, and immune function
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Arg-OH.CH3CO2H involves the coupling of two arginine residues. This can be achieved through solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. The process involves the following steps:
Activation of the Carboxyl Group: The carboxyl group of the first arginine residue is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated carboxyl group reacts with the amino group of the second arginine residue to form a peptide bond.
Deprotection: The protecting groups on the amino and carboxyl groups are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and large-scale production of peptides. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure high yield and purity.
化学反应分析
Types of Reactions
H-DL-Arg-DL-Arg-OH.CH3CO2H: can undergo various chemical reactions, including:
Oxidation: The guanidinium group in arginine can be oxidized to form urea derivatives.
Reduction: The compound can be reduced to form simpler amino acid derivatives.
Substitution: The amino groups in arginine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Urea derivatives and other oxidized products.
Reduction: Simpler amino acid derivatives.
Substitution: Various substituted arginine derivatives.
科学研究应用
H-DL-Arg-DL-Arg-OH.CH3CO2H: has a wide range of applications in scientific research:
Chemistry: Used in the study of peptide synthesis and amino acid interactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.
Industry: Utilized in the production of peptide-based drugs and biomaterials.
作用机制
The mechanism of action of H-DL-Arg-DL-Arg-OH.CH3CO2H involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to immune response, wound healing, and protein synthesis.
相似化合物的比较
H-DL-Arg-DL-Arg-OH.CH3CO2H: can be compared with other similar compounds, such as:
L-Arginine: A naturally occurring amino acid with similar biological functions.
DL-Arginine: A racemic mixture of D- and L-arginine with similar properties.
H-DL-Arg-OH: A simpler derivative with one arginine residue.
Uniqueness: : The presence of two arginine residues in This compound
属性
分子式 |
C14H30N8O5 |
|---|---|
分子量 |
390.44 g/mol |
IUPAC 名称 |
acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C12H26N8O3.C2H4O2/c13-7(3-1-5-18-11(14)15)9(21)20-8(10(22)23)4-2-6-19-12(16)17;1-2(3)4/h7-8H,1-6,13H2,(H,20,21)(H,22,23)(H4,14,15,18)(H4,16,17,19);1H3,(H,3,4) |
InChI 键 |
XIKSRTKHBIGOMS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C(CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12937650.png)
![6-(Benzylthio)-2-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one](/img/structure/B12937664.png)

![3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12937685.png)







